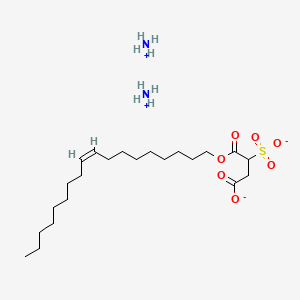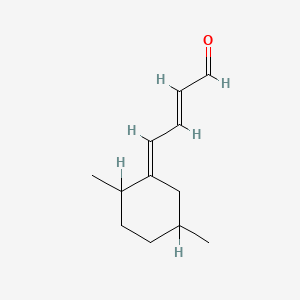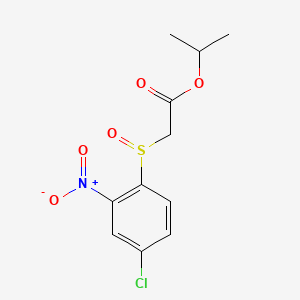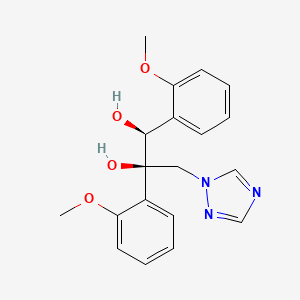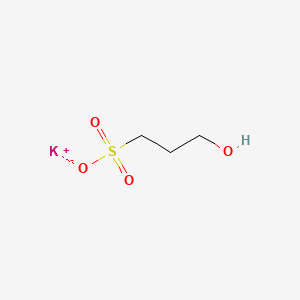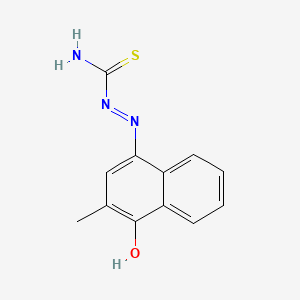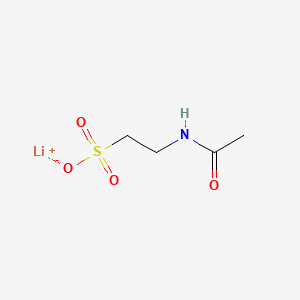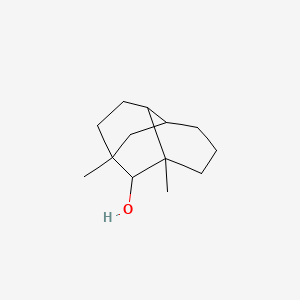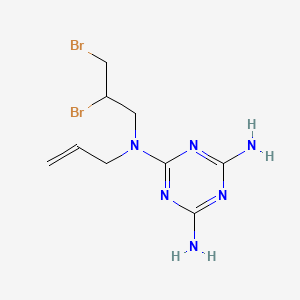![molecular formula C11H24O B12667896 3-[(1-Methylethoxy)methyl]heptane CAS No. 94200-86-9](/img/structure/B12667896.png)
3-[(1-Methylethoxy)methyl]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Methylethoxy)methyl]heptane is an organic compound with the molecular formula C11H24O. It is a branched alkane with an ether functional group, making it a unique structure in organic chemistry. This compound is also known by its systematic name, 3-(propan-2-yloxymethyl)heptane .
Preparation Methods
The synthesis of 3-[(1-Methylethoxy)methyl]heptane can be achieved through various synthetic routes. One common method involves the reaction of heptane with propan-2-ol in the presence of an acid catalyst to form the ether linkage. The reaction conditions typically include elevated temperatures and the use of a strong acid such as sulfuric acid to facilitate the formation of the ether bond . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
3-[(1-Methylethoxy)methyl]heptane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium to yield alkanes.
Scientific Research Applications
3-[(1-Methylethoxy)methyl]heptane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its unique structure and reactivity.
Biology: The compound can be used in studies involving lipid membranes and their interactions with various molecules.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to interact with biological membranes.
Mechanism of Action
The mechanism by which 3-[(1-Methylethoxy)methyl]heptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ether group allows it to form hydrogen bonds and van der Waals interactions with these targets, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
3-[(1-Methylethoxy)methyl]heptane can be compared with other similar compounds such as:
3-Methylheptane: A branched alkane with a similar carbon backbone but lacking the ether functional group.
2-Methylheptane: Another branched alkane with a different branching pattern.
3-Methylhexane: A shorter chain alkane with similar branching.
The presence of the ether group in this compound makes it unique, providing different chemical reactivity and physical properties compared to its analogs.
Properties
CAS No. |
94200-86-9 |
|---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
3-(propan-2-yloxymethyl)heptane |
InChI |
InChI=1S/C11H24O/c1-5-7-8-11(6-2)9-12-10(3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
GQQHEKOOHGFEED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


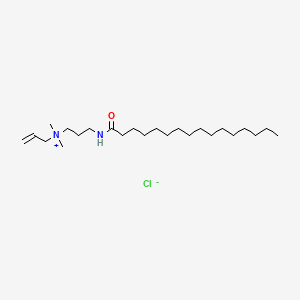
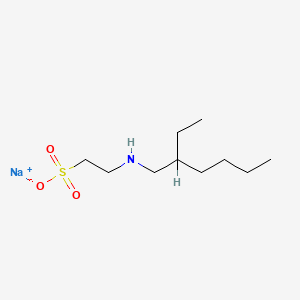
![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
